2,5-Dimethyl-1,3-dinitrobenzene

Übersicht

Beschreibung

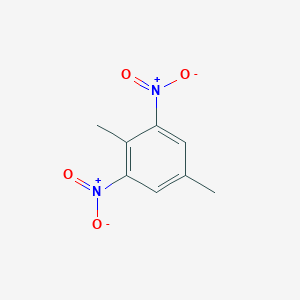

2,5-Dimethyl-1,3-dinitrobenzene is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring substituted with two methyl groups and two nitro groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,3-dinitrobenzene typically involves the nitration of 2,5-dimethylbenzene (xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkoxy groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Sodium methoxide in methanol for alkoxylation reactions.

Major Products Formed:

Reduction: 2,5-Dimethyl-1,3-diaminobenzene.

Substitution: 2,5-Dimethyl-1,3-dihalobenzene or 2,5-Dimethyl-1,3-dialkoxybenzene.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

DMDB serves as a precursor in the synthesis of more complex organic compounds. The presence of nitro groups enhances its reactivity, making it suitable for various electrophilic substitution reactions. This property is particularly beneficial in developing new materials or pharmaceuticals.

Explosive Formulations

Due to its energetic properties, DMDB is investigated for use in explosive formulations. Its structural characteristics allow it to participate in reactions that produce significant energy release, making it a candidate for military and industrial explosives .

Toxicological Studies

Research has highlighted DMDB's potential toxicity and mutagenicity, prompting studies on its interactions with biological macromolecules such as proteins and DNA. Understanding these interactions is crucial for assessing environmental impacts and human health risks associated with exposure to nitroaromatic compounds .

Case Study 1: Toxicity Assessment

A study conducted on the toxicological effects of DMDB revealed that exposure can lead to methemoglobinemia and other hematological disturbances in laboratory animals. The lowest observed toxic dose was recorded at 4 mg/kg through dermal exposure over extended periods . This finding underscores the importance of evaluating safety measures when handling DMDB in laboratory settings.

Case Study 2: Environmental Impact

Research into the environmental effects of DMDB indicates potential hazards to aquatic life. Chronic exposure studies have shown that concentrations as low as 170 ppb can adversely affect algae, while higher concentrations impact fish populations significantly . Such findings emphasize the need for stringent regulations regarding the disposal of nitroaromatic compounds.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Applications | Toxicity Level (LD50) |

|---|---|---|---|

| 2,5-Dimethyl-1,3-dinitrobenzene | Nitroaromatic | Precursor for organic synthesis; explosives | ~59 mg/kg (oral) |

| 1,3-Dinitrobenzene | Nitroaromatic | Used primarily in explosive synthesis | ~275 mg/kg (oral) |

| 2,4-Dinitrotoluene | Nitroaromatic | Dye manufacturing; explosives | ~91 mg/kg (oral) |

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-1,3-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

- 1,2-Dimethyl-3,5-dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

Comparison: 2,5-Dimethyl-1,3-dinitrobenzene is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to other dinitrobenzene isomers, it exhibits distinct reactivity patterns in substitution and reduction reactions, making it valuable for targeted synthetic applications.

Biologische Aktivität

2,5-Dimethyl-1,3-dinitrobenzene (DMDB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and toxicological implications. This article delves into its biological activity, mechanisms of action, and associated health effects based on diverse research findings.

- Chemical Formula : CHNO

- Molecular Weight : 198.19 g/mol

- Structural Features : Contains two nitro groups (-NO) and two methyl groups (-CH) attached to a benzene ring.

The biological activity of DMDB primarily stems from its nitro groups, which can undergo reduction to form reactive intermediates. These intermediates are implicated in various cellular processes, including:

- Oxidative Stress : DMDB has been shown to induce oxidative stress in various biological systems, leading to cellular damage.

- Enzyme Inhibition : It can inhibit certain enzymes involved in detoxification pathways, potentially leading to accumulation of harmful metabolites.

Toxicological Profile

DMDB exhibits a range of toxic effects, particularly on the hematopoietic system. Key findings include:

- Hemolytic Anemia : Exposure to DMDB can lead to hemolytic anemia due to the destruction of red blood cells. This is characterized by symptoms such as cyanosis and fatigue .

- Neurotoxicity : Animal studies indicate that DMDB exposure may result in neurological symptoms such as headaches and dizziness, reflecting its impact on the central nervous system .

Case Study 1: Occupational Exposure

A study involving workers exposed to DMDB during manufacturing processes reported significant hematological changes. Workers exhibited reduced hemoglobin levels and increased bilirubin in urine, indicating hemolysis. The study highlighted the need for protective measures in occupational settings .

Case Study 2: Animal Studies

In rodent models, administration of DMDB at varying doses revealed dose-dependent toxicity. High doses resulted in increased mortality rates and behavioral changes, suggesting neurotoxic effects. Notably, chronic exposure led to reproductive toxicity in male rats .

Research Findings

| Study | Findings |

|---|---|

| Okubo & Shigeta (1982) | Reported hematological effects including anemia and increased bilirubin levels in workers exposed to DMDB. |

| Evenson et al. (1989) | Observed decreased survival rates in rodents administered high doses of DMDB over extended periods. |

| Linder et al. (1986) | Documented increased mortality in rats exposed to lower doses of DMDB over 11 weeks. |

Pharmacological Applications

Despite its toxicological concerns, some studies have explored potential pharmacological applications of DMDB derivatives. For instance:

- Antimicrobial Activity : Certain derivatives have shown promise as antimicrobial agents against specific bacterial strains.

- Chemical Synthesis : DMDB serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOJNADMDJQIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498990 | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-92-7 | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.